molecular formula C6H14N2O B11924312 (NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine

(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine

Cat. No.: B11924312
M. Wt: 130.19 g/mol
InChI Key: ZNYAYGFZHXQCMX-YVMONPNESA-N
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Description

(E)-3-Methyl-3-(methylamino)butan-2-one oxime is an organic compound with a unique structure that includes an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Methyl-3-(methylamino)butan-2-one oxime typically involves the reaction of 3-Methyl-3-(methylamino)butan-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, and the oxime is formed through the nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration.

Industrial Production Methods

In an industrial setting, the production of (E)-3-Methyl-3-(methylamino)butan-2-one oxime can be scaled up by optimizing the reaction conditions, such as temperature, pH, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Methyl-3-(methylamino)butan-2-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

(E)-3-Methyl-3-(methylamino)butan-2-one oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-Methyl-3-(methylamino)butan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-(methylamino)butan-2-one: The parent ketone compound.

    3-Methyl-3-(methylamino)butan-2-one hydrazone: A related derivative with a hydrazone group.

    3-Methyl-3-(methylamino)butan-2-one semicarbazone: Another derivative with a semicarbazone group.

Uniqueness

(E)-3-Methyl-3-(methylamino)butan-2-one oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its related compounds. The presence of the oxime group allows for specific interactions and reactions that are not possible with the parent ketone or other derivatives.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C6H14N2O/c1-5(8-9)6(2,3)7-4/h7,9H,1-4H3/b8-5-

InChI Key

ZNYAYGFZHXQCMX-YVMONPNESA-N

Isomeric SMILES

C/C(=N/O)/C(C)(C)NC

Canonical SMILES

CC(=NO)C(C)(C)NC

Origin of Product

United States

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